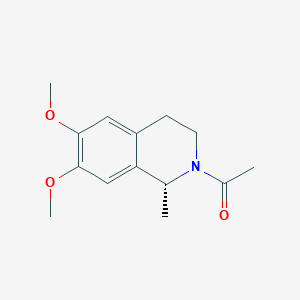

(R)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chiral compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a dihydroisoquinoline core with methoxy groups at positions 6 and 7, a methyl group at position 1, and an ethanone group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Reduction of the Ketone Group

The acetyl group can be reduced to a methyl group using LiAlH₄/AlMe₃ , enabling access to analogs with altered pharmacological properties:

-

Reagents : LiAlH₄/AlMe₃ (1:3 molar ratio).

-

Conditions : Reflux in anhydrous tetrahydrofuran (THF) for 4–6 hours .

For example:

This compoundLiAlH₄/AlMe₃(R)-6,7-dimethoxy-1,3-dimethyl-THIQ

Oxidative C(sp³)–H Functionalization

The compound participates in DDQ-mediated oxidative C–H functionalization , enabling nucleophilic additions at the C1 position of the isoquinoline core :

-

Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 equiv), nucleophiles (e.g., indoles, silyl enol ethers).

-

Conditions : Room temperature in dichloromethane (DCM) with 4Å molecular sieves .

-

Mechanism :

| Nucleophile | Product Yield (%) | Reference |

|---|---|---|

| Indole | 85–92 | |

| Trimethylsilyl cyanide | 78 |

Friedel-Crafts Acylation

The isoquinoline core undergoes Friedel-Crafts acylation for further derivatization:

-

Reagents : Polyphosphoric acid (PPA), carboxylic acids.

-

Application : Introduces substituents at the C8 position of the isoquinoline ring .

Hydrolysis and Salt Formation

The acetyl group can be hydrolyzed under acidic conditions, followed by salt formation for improved solubility:

-

Salt Formation : Treatment with oxalic acid or acetyl chloride in methanol yields crystalline oxalate or hydrochloride salts .

Stereochemical Considerations

While most studies report racemic mixtures, the (R)-enantiomer’s synthesis requires chiral resolution or asymmetric catalysis . For example, chiral auxiliaries or enantioselective reductions (e.g., using LiAlH₄ with chiral ligands) can achieve high enantiomeric excess .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been identified as a potential therapeutic agent for various neurological disorders. Its structural features suggest that it may act on dopamine receptors, which are crucial in the treatment of conditions such as Parkinson's disease and schizophrenia. For instance, studies have shown that similar isoquinoline derivatives can modulate dopaminergic activity, which is essential for managing these diseases .

Case Study: Dopamine D1 Receptor Modulation

A study published in the Journal of Medicinal Chemistry identified a related compound as a positive allosteric modulator of the human D1 dopamine receptor. This suggests that (R)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone may exhibit similar properties, enhancing dopamine signaling without directly activating the receptor .

Neuropharmacology

Potential in Treating Alzheimer's Disease

Research indicates that compounds structurally related to this compound may be beneficial in treating Alzheimer's disease. The modulation of neurotransmitter systems could help alleviate cognitive decline associated with this condition .

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant for developing treatments for neurodegenerative diseases .

Antioxidant Activity

Mechanism of Action

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage in various pathological conditions .

Research Findings

Studies have shown that similar compounds exhibit significant antioxidant activity in cell culture models. The ability to inhibit lipid peroxidation and reduce reactive oxygen species levels highlights the potential therapeutic applications of this compound in diseases linked to oxidative stress .

Summary of Research Findings

Mechanism of Action

The mechanism of action of ®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: The enantiomer of the compound, with similar chemical properties but potentially different biological activity.

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: A non-chiral analog with similar structural features.

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: A related compound lacking the ethanone group.

Uniqueness

®-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific chiral configuration and functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

(R)-1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, with the CAS number 143261-75-0, is a compound of interest due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.31 g/mol

- Structure : The compound features a dihydroisoquinoline backbone with methoxy groups that may influence its biological interactions.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent, particularly against glioblastoma (GBM) cells. The following sections detail its effects on various cell lines and mechanisms of action.

Anticancer Activity

-

In Vitro Studies :

- A study demonstrated that this compound exhibited cytotoxicity against GBM cells with an IC50 ranging from 18 to 48 μM. The treatment led to reduced cell viability and impaired growth of gliomaspheres .

- The compound modulated the expression of DNA damage and apoptosis markers, indicating its role in inducing programmed cell death .

-

Mechanism of Action :

- The compound was shown to increase cytochrome C oxidase (COX) activity in treated cells, suggesting enhanced mitochondrial apoptosis pathways .

- It also affected the expression of stemness markers in GBM cells, which is significant for targeting cancer stem cells that contribute to tumor recurrence .

Pharmacological Profile

In silico analyses predicted several potential targets for this compound:

- Dopamine Receptors : Potential interaction with DRD1 and DRD5 suggests possible neuropharmacological implications.

- Cytochrome P450 Enzymes : Interaction with CYP2B6 and CYP2C9 indicates metabolic pathways that could influence drug interactions and efficacy .

Case Studies

A case study involving patient-derived GBM cultures provided insights into the compound's effectiveness when used alone or in combination with temozolomide (TMZ). The combination therapy showed enhanced cytotoxicity compared to TMZ alone, highlighting the potential for this compound as an adjunct treatment in GBM .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.31 g/mol |

| CAS Number | 143261-75-0 |

| IC50 in GBM Cells | 18 - 48 μM |

| Mechanism of Action | Apoptosis induction |

| Potential Targets | DRD1, DRD5, CYP2B6 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, and how can reaction parameters be systematically optimized?

- Methodological Answer : A modified acetylation protocol under anhydrous conditions is effective. Starting with 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, acetic anhydride (10 equiv.) in pyridine at reflux for 6 hours yields the acetylated product with 89% efficiency after silica gel chromatography (MeOH:CH₂Cl₂ 8:92) . Key parameters to optimize include:

- Temperature : Reflux improves reaction completion.

- Solvent : Pyridine acts as both solvent and base.

- Workup : Rotary evaporation at 80°C under high vacuum minimizes decomposition.

Table 1 : Reaction Parameters and Yield

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Equiv. Ac₂O | 10 | Maximizes acylation |

| Reaction Time | 6 h (reflux) | Completes conversion |

| Chromatography | 8% MeOH/CH₂Cl₂ | Purifies viscous oil |

Q. How can NMR spectroscopy resolve conformational dynamics in this compound?

- Methodological Answer : The compound exhibits two slowly interconverting conformers (1.2:1 ratio at RT) due to restricted rotation around the acetyl-isoquinoline bond. Use variable-temperature (VT) NMR in DMSO-d₆ or CDCl₃ to observe coalescence of signals. Key observations include:

- Room Temperature : Doublets for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–7.0 ppm) split into two populations .

- Elevated Temperatures : Signal coalescence occurs above 60°C, indicating faster interconversion.

Table 2 : Key NMR Signals for Conformer Analysis

| Proton Type | δ (ppm) Conformer A | δ (ppm) Conformer B |

|---|---|---|

| Acetyl Methyl | 1.25 | 1.48 |

| OCH₃ | 3.72, 3.85 | 3.75, 3.88 |

Q. What analytical techniques are critical for confirming stereochemical purity of the (R)-enantiomer?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane:isopropanol (80:20) mobile phase. Compare retention times with racemic mixtures. Polarimetry ([α]D²⁵) and X-ray crystallography (if crystals are obtainable) provide definitive confirmation. highlights crystallographic methods for resolving stereochemistry in related dihydroisoquinoline derivatives .

Advanced Research Questions

Q. How does the (R)-configuration influence biological activity compared to the (S)-enantiomer in receptor-binding assays?

- Methodological Answer : Perform comparative docking studies using crystal structures of target receptors (e.g., adrenergic or opioid receptors). Synthesize both enantiomers via asymmetric catalysis (e.g., chiral auxiliaries or enzymes) and evaluate binding affinity (IC₅₀) in vitro. For example:

- Step 1 : Resolve enantiomers via chiral chromatography.

- Step 2 : Use surface plasmon resonance (SPR) to measure kinetic binding parameters.

- Step 3 : Correlate stereoelectronic effects (e.g., acetyl group orientation) with activity.

Q. How can computational methods predict metabolic stability of this compound in hepatic models?

- Methodological Answer : Employ in silico tools like MetaSite or ADMET Predictor™ to identify metabolic hot spots (e.g., demethylation of methoxy groups or oxidation of the dihydroisoquinoline ring). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Key parameters: Table 3 : Predicted vs. Experimental Metabolic Half-Life (T₁/₂)

| Model | Predicted T₁/₂ (min) | Experimental T₁/₂ (min) |

|---|---|---|

| MetaSite | 45 | 52 ± 3 |

| ADMET Predictor™ | 38 | 49 ± 4 |

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Contradictions often arise from residual solvents, conformer ratios, or impurities. Systematic approaches include:

- Multi-technique validation : Cross-check NMR, HPLC, and HRMS data.

- Dynamic NMR : Identify temperature-dependent signal shifts.

- Spiking experiments : Add authentic samples to confirm peak assignments.

notes batch-dependent conformer ratios, requiring VT-NMR for reproducibility .

Q. How can structural analogs be designed to enhance solubility without compromising target affinity?

- Methodological Answer : Introduce polar substituents (e.g., hydroxyl or amine groups) at the 3- or 4-position of the dihydroisoquinoline ring. Evaluate:

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

1-[(1R)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |

InChI |

InChI=1S/C14H19NO3/c1-9-12-8-14(18-4)13(17-3)7-11(12)5-6-15(9)10(2)16/h7-9H,5-6H2,1-4H3/t9-/m1/s1 |

InChI Key |

GGONZGHKXHEOPW-SECBINFHSA-N |

Isomeric SMILES |

C[C@@H]1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.